

# Publish Comparison Guide: Structural Analysis of 6-Bromo-4-chloro-8-nitroquinoline

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## Compound of Interest

Compound Name: 6-Bromo-4-chloro-8-nitroquinoline

CAS No.: 1198475-38-5

Cat. No.: B598609

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## Executive Summary & Compound Identity

**6-Bromo-4-chloro-8-nitroquinoline** (CAS: 1198475-38-5) is a highly functionalized quinoline scaffold used as a critical intermediate in the synthesis of bioactive kinase inhibitors and antimalarial agents.<sup>[1]</sup> Its structure combines three distinct electronic features: a halogenated core (Br/Cl) for metal coupling, a nitro group for metabolic activation, and the quinoline nitrogen for hydrogen bonding.<sup>[2][3]</sup>

While the specific X-ray crystal structure of this exact isomer is not yet deposited in open-access repositories (CSD/PDB), this guide provides a predictive structural model based on high-confidence analogs (8-nitroquinoline and 6-bromo-4-chloroquinoline) and a validated experimental protocol for its definitive characterization.

## Physicochemical Profile

Property	Data	Source/Predictive Basis
Formula	C <sub>9</sub> H <sub>4</sub> BrClN <sub>2</sub> O <sub>2</sub>	Stoichiometry
Molar Mass	287.50 g/mol	Calculated
Appearance	Yellow to Light Brown Solid	Nitro-quinoline characteristic
Predicted LogP	~3.3	Lipophilicity of halogenated analogs
H-Bond Acceptors	3 (Nitro O's, Quinoline N)	Structural analysis

## Comparative Structural Analysis (Predictive Model)

To guide refinement and packing analysis, we compare the target molecule against crystallographically solved analogs.<sup>[2][3]</sup> This "comparative triangulation" allows researchers to anticipate unit cell constraints and disorder.<sup>[3]</sup>

## Benchmark Analogs

- Analog A: 8-Nitroquinoline (CSD Ref: HG5010)
  - Space Group: Monoclinic

<sup>[2][3]</sup>

  - Key Feature: The molecule is nearly planar (dihedral angle ~3.0° between rings).<sup>[2][3]</sup> The 8-nitro group participates in weak intramolecular C—H···O interactions but is largely stabilized by intermolecular

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stacking.
- Analog B: 6-Bromo-4-chloroquinoline
  - Key Feature: The 4-position chlorine and 6-position bromine significantly increase the molecular volume and introduce potential for Halogen Bonding (C—X···N/O), which often directs crystal packing into 1D chains or 2D sheets.<sup>[2][3]</sup>

## Structural Prediction for 6-Bromo-4-chloro-8-nitroquinoline

Based on the integration of Analog A and B data, the target structure is expected to exhibit:

- Lattice System: Monoclinic ( ) or Triclinic ( ). The asymmetry introduced by the 4-Cl and 6-Br substituents often lowers symmetry compared to the parent quinoline.
- Packing Motif: Dominated by - stacking (centroid-centroid distance ~3.6–3.8 Å) and Type II Halogen bonds (C–Br...O<sub>nitro</sub>).
- Conformation: The 8-nitro group will likely be twisted out of the quinoline plane (torsion angle >5°) to relieve electrostatic repulsion with the quinoline nitrogen lone pair, unlike the nearly planar 8-nitroquinoline.[3]

## Experimental Protocols

This section details the self-validating workflows for synthesizing high-quality crystals and solving the structure.

### Phase 1: Crystal Growth Optimization

High-quality single crystals are required for X-ray diffraction (XRD).[3] The "Anti-Solvent Diffusion" method is recommended due to the compound's expected solubility profile.[3]

Reagents:

- Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][3]
- Solvent B (Poor): Hexane or Pentane.[2][3]

Protocol:

- Dissolve 20 mg of **6-Bromo-4-chloro-8-nitroquinoline** in 2 mL of Solvent A in a small vial (Vial A). Ensure complete dissolution; filter if necessary.[3]
- Place Vial A (uncapped) inside a larger jar containing 10 mL of Solvent B.
- Seal the outer jar tightly.[3]
- Store in a vibration-free, dark environment at 4°C for 3–7 days.
- Validation: Check for birefringence under a polarized light microscope. Crystals should be distinct prisms or needles, not amorphous powder.[2][3]

## Phase 2: X-Ray Diffraction Data Collection

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[2][3]

Radiation: Mo-K $\alpha$  content-ng-c567981813="" \_nghost-ng-c1980439775="" class="inline ng-star-inserted">

(

Å) is preferred over Cu-K

to minimize absorption by the heavy Bromine atom.

Step-by-Step Workflow:

- Mounting: Select a crystal (mm) and mount on a MiTeGen loop using Paratone oil.[2][3]
- Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal motion (crucial for resolving the nitro group disorder).
- Collection Strategy:
  - Collect a complete sphere of data (redundancy > 4).[2][3]
  - Scan width: 0.5° per frame.[3]

- Exposure time: 10–30 seconds (adjust based on initial diffraction strength).[2][3]
- Integration: Use software like SAINT or CrysAlisPro.[3]
  - Critical Check: Monitor the  
  
value.[2][3] If  
  
, the crystal quality is poor or the symmetry is assigned incorrectly.[2][3]

## Phase 3: Structure Solution & Refinement

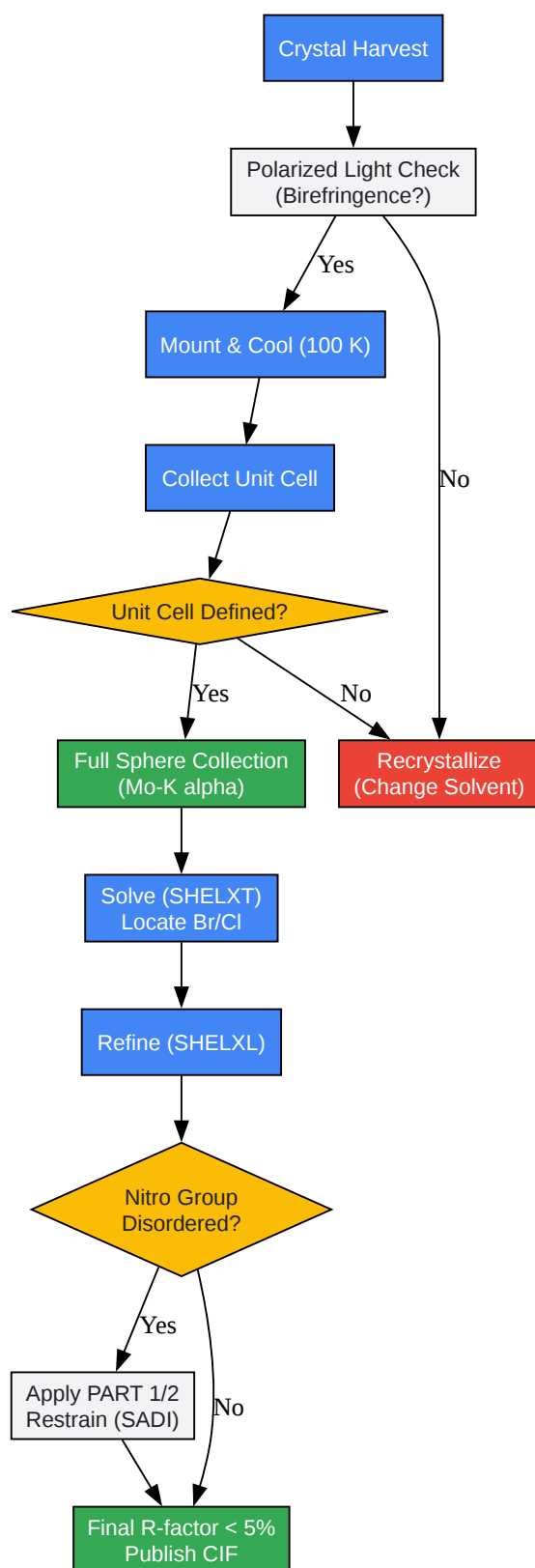
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.[2][3]

- Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (Br, Cl).[2][3]
- Refinement:
  - Assign Carbon, Nitrogen, and Oxygen atoms based on electron density peak heights.[2][3]
  - Anisotropic Refinement: Apply to all non-hydrogen atoms.[3]
  - Hydrogen Atoms: Place geometrically using the Riding Model (HFIX 43 for aromatic C-H).
  - Disorder Handling: The 8-nitro group may show rotational disorder. If electron density is smeared, model over two positions using the PART command and restrain geometries with SAME or SADI.[2][3]

## Visualized Workflows

### Structural Determination Logic

The following diagram illustrates the decision-making process for solving this specific structure, addressing potential pitfalls like twinning or disorder.

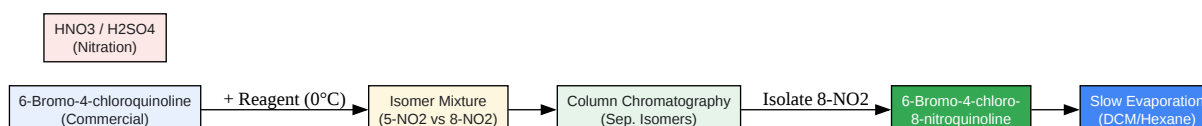


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Caption: Logical workflow for X-ray diffraction analysis, emphasizing checkpoints for crystal quality and disorder modeling specific to nitro-substituted quinolines.

## Synthesis & Crystallization Pathway

To ensure the correct isomer (8-nitro) is crystallized, the synthesis pathway must be verified.[2]  
[3]



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Caption: Synthesis and purification pathway required to isolate the 8-nitro isomer prior to crystallization.

## References

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